

GR 82334: A Technical Guide for Researchers

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Compound of Interest			
Compound Name:	GR 82334		
Cat. No.:	B549391		Get Quote

An In-depth Examination of the Structure, Chemical Properties, and Biological Activity of the Potent Tachykinin NK1 Receptor Antagonist

Abstract

GR 82334 is a potent and specific, reversible antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document provides a comprehensive technical overview of **GR 82334**, intended for researchers, scientists, and drug development professionals. It details the compound's structure, chemical properties, and mechanism of action, and provides representative experimental protocols for its study.

Chemical Structure and Properties

GR 82334 is a complex peptide-like molecule with the chemical formula C69H91N15O16 and a molecular weight of 1386.57 g/mol . Its structure is characterized by a spirolactam-constrained analogue of physalaemin.

Physicochemical Properties

A summary of the known physicochemical properties of **GR 82334** is presented in Table 1. While specific experimental values for pKa and a precise aqueous solubility are not readily available in the public domain, a qualitative solubility has been reported.

Table 1: Physicochemical Properties of GR 82334



Property	Value	Source
Molecular Formula	C69H91N15O16	
Molecular Weight	1386.57 g/mol	
CAS Number	129623-01-4	
Appearance	White to off-white powder	-
Solubility	Soluble to 1 mg/ml in water	
рКа	Data not available	-
NK1 Receptor Binding Affinity (Ki/IC50)	Data not available	-

Note: While **GR 82334** is established as a potent NK1 receptor antagonist, specific Ki or IC50 values from publicly accessible sources could not be definitively ascertained at the time of this writing.

Mechanism of Action: Antagonism of the NK1 Receptor

GR 82334 exerts its pharmacological effects by acting as a competitive antagonist at the tachykinin NK1 receptor. The endogenous ligand for this receptor is Substance P (SP), a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.

By binding to the NK1 receptor, **GR 82334** prevents the binding of Substance P, thereby inhibiting its downstream signaling pathways. This blockade of SP-mediated signaling forms the basis of the therapeutic potential of **GR 82334** in conditions characterized by excessive NK1 receptor activation.

NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. A simplified representation of this signaling pathway is depicted below.





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Caption: Simplified NK1 Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of **GR 82334**. These protocols are representative and may require optimization based on specific experimental conditions and laboratory resources.

In Vitro NK1 Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of **GR 82334** for the NK1 receptor using a radiolabeled ligand.

Materials:

- Cell membranes expressing the human NK1 receptor
- Radioligand (e.g., [3H]-Substance P)
- GR 82334
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)



- Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)
- Scintillation fluid
- Glass fiber filters
- 96-well plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of GR 82334 in assay buffer.
- In a 96-well plate, add in the following order:
 - Assay buffer
 - GR 82334 solution (or vehicle for total binding)
 - Radioligand at a concentration near its Kd
 - Cell membranes
- For non-specific binding control wells, add a high concentration of unlabeled Substance P.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
- Measure the radioactivity in each vial using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.



Analyze the data using non-linear regression to determine the IC50 of GR 82334, from which
the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats (Representative Protocol)

This protocol outlines a common in vivo model to assess the anti-inflammatory effects of **GR 82334**.

Materials:

- Male Wistar rats (or other suitable strain)
- Carrageenan solution (e.g., 1% w/v in sterile saline)
- GR 82334 solution
- Vehicle control solution
- · Pletysmometer or calipers

Procedure:

- Acclimatize the animals to the experimental conditions.
- Administer GR 82334 or vehicle to the animals via the desired route (e.g., intraperitoneal, subcutaneous).
- After a predetermined pretreatment time, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
- Measure the paw volume or thickness using a pletysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
- Calculate the percentage of edema inhibition for the GR 82334-treated groups compared to the vehicle-treated group.

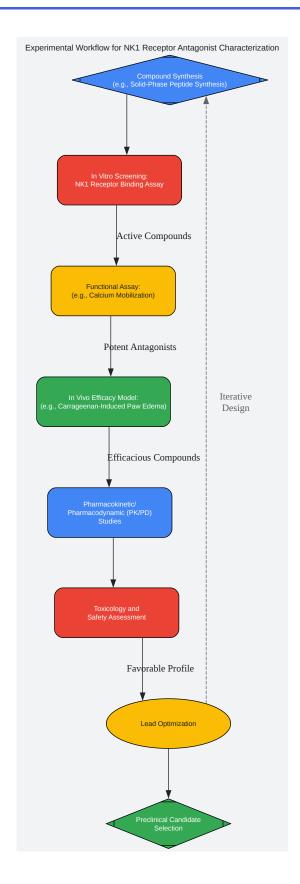


Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing a novel NK1 receptor antagonist like **GR 82334**.





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Caption: A typical experimental workflow for the characterization of an NK1 antagonist.



Conclusion

GR 82334 is a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its high potency and specificity make it a suitable candidate for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its chemical and pharmacological properties, along with representative experimental protocols to facilitate further research in the field of tachykinin receptor pharmacology and drug development. Further investigations are warranted to fully elucidate its physicochemical properties and therapeutic potential.

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